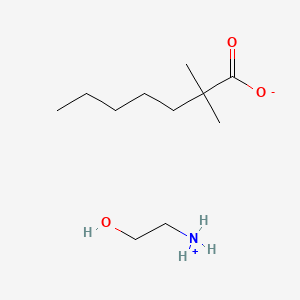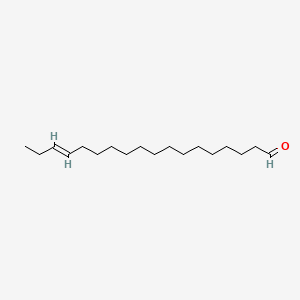
15-Octadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Octadecenal can be synthesized through several methods. One common approach involves the oxidation of 15-octadecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, yielding the desired aldehyde with high selectivity.
Industrial Production Methods
In industrial settings, this compound can be produced through the hydroformylation of 1-octadecene. This process involves the addition of a formyl group to the double bond of 1-octadecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
15-Octadecenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 15-octadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group in this compound can be reduced to form 15-octadecen-1-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Grignard reagents, dry ether as a solvent, low temperatures.
Major Products
Oxidation: 15-Octadecanoic acid.
Reduction: 15-Octadecen-1-ol.
Substitution: Secondary alcohols with varying alkyl groups.
Scientific Research Applications
15-Octadecenal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and fragrances.
Biology: this compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 15-Octadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
15-Octadecenal can be compared with other long-chain aliphatic aldehydes such as:
Hexadecanal: Similar in structure but lacks the double bond, making it less reactive in certain chemical reactions.
Octadecanal: Also lacks the double bond, resulting in different chemical and biological properties.
Nonadecenal: Has a longer carbon chain, which affects its physical properties and reactivity.
Properties
CAS No. |
56554-93-9 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(E)-octadec-15-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,18H,2,5-17H2,1H3/b4-3+ |
InChI Key |
CTJCPAKVYBLASZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


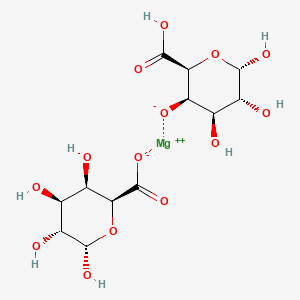
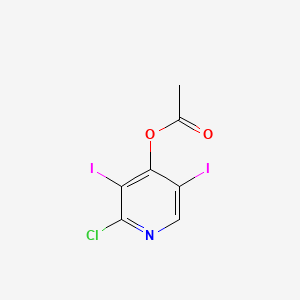
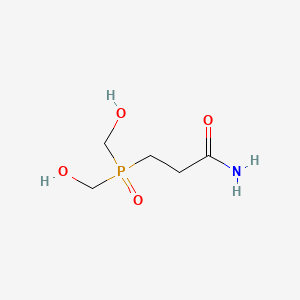
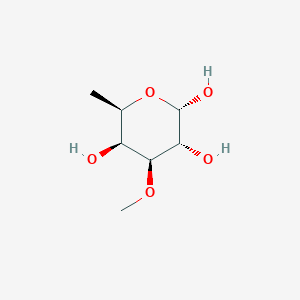

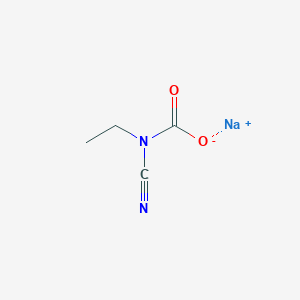
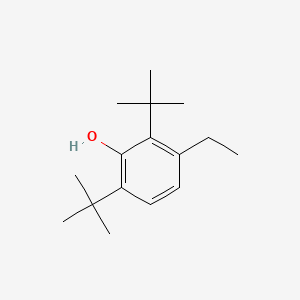
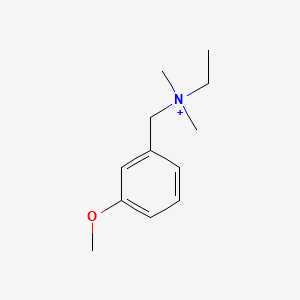
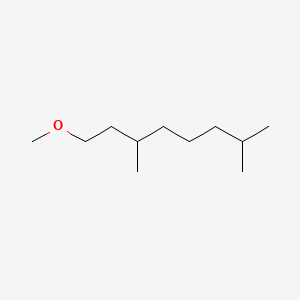
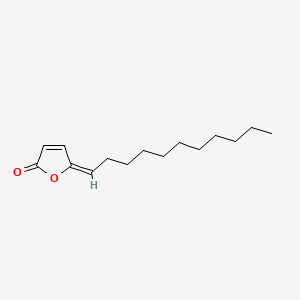
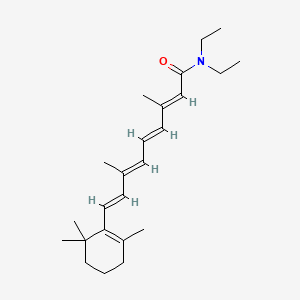
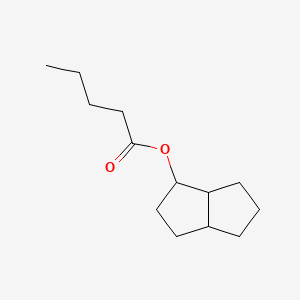
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
